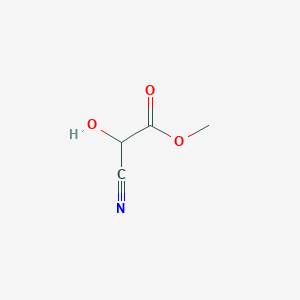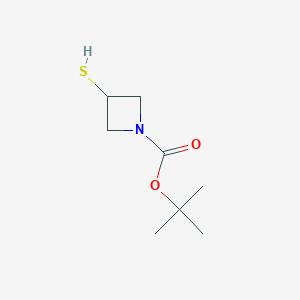
4,4'-(乙炔-1,2-二基)二苯酐
概述
描述
科学研究应用
Polyimide Synthesis
4,4’-(Ethyne-1,2-diyl)diphthalic Anhydride: is a key monomer used in the synthesis of polyimides . Polyimides are high-performance polymers known for their exceptional thermal stability, mechanical properties, and chemical resistance. They are widely used in the aerospace industry for thermal insulation, in electronics for flexible circuits, and as materials for various components that require high durability at elevated temperatures.
Creation of Covalent Organic Frameworks (COFs)
This compound is utilized in the construction of COFs . COFs are crystalline porous polymers that have a wide range of applications, including gas storage, catalysis, and sensing. Their ordered structure and high surface area make them ideal for these applications.
Photocatalytic Applications
The anhydride has been involved in the synthesis of fluorescent macromolecules that exhibit significant fluorescence quantum yield . These materials can be used in photocatalytic reactions, such as the production of hydrogen peroxide, which is a green and sustainable process.
Enantioselective Reactions
In the field of organic synthesis, 4,4’-(Ethyne-1,2-diyl)diphthalic Anhydride can immobilize enzymes like lipase for enantioselective reactions . This is crucial for the production of chiral compounds, which are important in pharmaceuticals and agrochemicals.
Epoxy Resin Formation
The anhydride is a precursor in the synthesis of epoxy resins . Epoxy resins have a broad range of applications, including as adhesives, coatings, and composites. They are valued for their strong adhesion, chemical and heat resistance, and excellent mechanical properties.
Thermal Stability Enhancement
It is used to improve the thermal resistance and decomposition properties of polymers . This is particularly important in materials that are exposed to high temperatures or harsh conditions, ensuring that they maintain their integrity and performance.
Electronic and Optical Materials
Due to its ability to form polymers with specific electronic and optical properties, this anhydride is valuable in the creation of materials for electronic and photonic devices .
Advanced Composite Materials
The unique properties of polymers derived from 4,4’-(Ethyne-1,2-diyl)diphthalic Anhydride make them suitable for advanced composite materials used in high-tech industries . These composites combine strength, lightweight, and resilience, making them ideal for cutting-edge applications.
作用机制
Target of Action
It is known to be a monomer of aromatic anhydrides .
Mode of Action
As a monomer of aromatic anhydrides, it is likely to participate in polymerization reactions to form polymers with desirable properties .
Biochemical Pathways
As a monomer, it is involved in the synthesis of polymers, which can have various applications in different industries .
Result of Action
As a monomer, it contributes to the formation of polymers with desirable properties such as good wear and friction performance, good electrical properties, radiation resistance, good low-temperature stability, and good flame retardancy .
Action Environment
It is known that this compound should be stored under inert gas and should avoid moisture as it decomposes .
属性
IUPAC Name |
5-[2-(1,3-dioxo-2-benzofuran-5-yl)ethynyl]-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6O6/c19-15-11-5-3-9(7-13(11)17(21)23-15)1-2-10-4-6-12-14(8-10)18(22)24-16(12)20/h3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZRRDYHYZLYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#CC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338045 | |
| Record name | 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701338045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride | |
CAS RN |
129808-00-0 | |
| Record name | 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701338045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1444286.png)





